2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid
Description
2,6-Difluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. This structure combines electron-withdrawing fluorine atoms with a polar, sterically demanding methoxymethoxy substituent, making it distinct from simpler phenylboronic acids. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications, and drug delivery systems due to their ability to form reversible covalent bonds with diols .
Properties
IUPAC Name |
[2,6-difluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESQJCMPOFWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCOC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2,6-difluoro-3-(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions . One common method involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronates.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include boronic esters, boronates, and substituted phenylboronic acids .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of boronic acids, including 2,6-difluoro-3-(methoxymethoxy)phenylboronic acid, is in the Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The fluorine substituents enhance the reactivity and selectivity of the reactions, making them valuable in pharmaceutical development and materials chemistry .
Functionalization of Aromatic Compounds
Boronic acids are also utilized in the functionalization of aromatic compounds. The presence of fluorine and methoxymethoxy groups can influence the electronic properties of the molecule, allowing for selective reactions that can lead to diverse derivatives with potential applications in drug discovery .
Material Science
Polymer Chemistry
In materials science, boronic acids are used to synthesize new polymers and covalent organic frameworks (COFs). The unique properties imparted by fluorine substituents can lead to materials with enhanced thermal stability and conductivity . The methoxymethoxy group may also facilitate solubility and processability in various solvents.
Sensors and Fluorophores
The ability of boronic acids to form complexes with diols makes them suitable for developing sensors for biological molecules. Fluorinated phenylboronic acids have been particularly noted for their increased binding affinities and selectivity towards certain analytes, which is crucial for sensor applications .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved include the formation of boronate esters and the activation of palladium catalysts in cross-coupling reactions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Position : Fluorine atoms at 2- and 6-positions create ortho-difluoro effects, deactivating the ring and directing reactivity .
- Methoxymethoxy vs.
Solubility and Physical Properties
- 2,6-Difluoro-3-(methoxymethoxy)phenylboronic acid : Predicted solubility is moderate in polar aprotic solvents (e.g., acetone, chloroform) due to the methoxymethoxy group, but lower in hydrocarbons due to fluorine-induced hydrophobicity .
- Comparison with Analogs: Phenylboronic acid has high solubility in ethers (e.g., dipropyl ether) but very low solubility in hydrocarbons . Pinacol esters of phenylboronic acid show improved solubility in non-polar solvents due to reduced hydrogen bonding . Fluorinated analogs like 2,6-Difluoro-4-(methylthio)phenylboronic acid (MW 204) exhibit predicted densities of ~1.38 g/cm³ and pKa ~8.15, indicating moderate acidity .
Reactivity in Cross-Coupling Reactions
- However, the methoxymethoxy group may donate electron density via resonance, partially counteracting this effect .
- Steric Effects : The bulky 3-methoxymethoxy group may hinder access to the boron center, requiring optimized catalysts (e.g., Pd with bulky ligands) for efficient coupling .
- Comparison with 2,6-Difluoro-3-methoxyphenylboronic acid : The smaller methoxy group in this analog reduces steric hindrance, likely enhancing reactivity in cross-couplings .
Biological Activity
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly for anticancer and antibacterial therapies.
The compound's structure features a phenyl ring substituted with fluorine and methoxy groups, which enhance its solubility and biological activity. Boronic acids can form reversible covalent bonds with diols, a property that is exploited in various biochemical applications.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Case Study : A study demonstrated that related boronic acid compounds inhibited cell growth in various cancer cell lines. The IC50 values for these compounds ranged from 6 nM to 8.21 nM, suggesting potent activity against cancer cells .
Antibacterial Activity
Boronic acids have also shown promise as antibacterial agents. Their ability to bind to bacterial surface components can disrupt essential processes within the bacteria.
- Research Findings : A study highlighted that phenylboronic acid derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the recognition of glycolipids on bacterial surfaces, leading to bacterial aggregation and subsequent cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, disrupting protein degradation and promoting apoptosis in cancer cells.
- Antibacterial Aggregation : The interaction with bacterial glycolipids leads to aggregation and enhanced killing of bacteria.
- Targeting Specific Enzymes : The compound may selectively inhibit enzymes involved in tumor progression or bacterial survival.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
